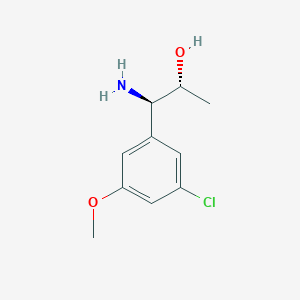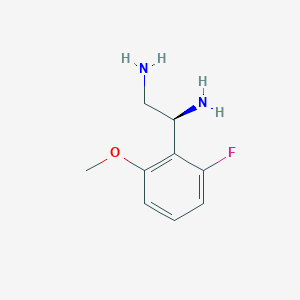
(1S)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-FMeOPEA , is a chiral compound with the following chemical structure:
(S)-FMeOPEA
It belongs to the class of diamines , characterized by the presence of two amino groups (NH₂) separated by an ethane linker. The compound’s chirality arises from the asymmetric carbon center (marked as “S” in the name).
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of (S)-FMeOPEA. One common approach involves the following steps:
Aromatic Nucleophilic Substitution (SNAr):
Industrial Production: The industrial production of (S)-FMeOPEA typically involves large-scale resolution of the racemic mixture using chiral resolving agents or enzymatic methods. These processes ensure high enantiomeric purity.
Chemical Reactions Analysis
Reactions:
Oxidation: (S)-FMeOPEA can undergo oxidative transformations, such as oxidation of the amino groups to imines or oximes.
Reduction: Reduction of the imine or oxime functionalities can yield the corresponding diamine.
Substitution: The amino groups can be substituted with various functional groups (e.g., acylation, alkylation).
Oxidation: Reagents like sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
- Oxidation: Formation of imines or oximes.
- Reduction: Formation of the corresponding diamine.
- Substitution: Alkylated or acylated derivatives of (S)-FMeOPEA.
Scientific Research Applications
Medicinal Chemistry: (S)-FMeOPEA derivatives may exhibit interesting pharmacological properties, such as anticancer or antimicrobial activity.
Coordination Chemistry: The compound can serve as a ligand for metal complexes.
Chiral Synthesis: As a chiral building block, it finds applications in asymmetric synthesis.
Mechanism of Action
The exact mechanism of action for (S)-FMeOPEA depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.
Comparison with Similar Compounds
Comparison: (S)-FMeOPEA’s unique feature lies in its chiral center, which distinguishes it from achiral diamines.
Similar Compounds: Other diamines, such as ethylenediamine and propylenediamine, lack chirality and exhibit different properties.
Properties
Molecular Formula |
C9H13FN2O |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
(1S)-1-(2-fluoro-6-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(10)9(8)7(12)5-11/h2-4,7H,5,11-12H2,1H3/t7-/m1/s1 |
InChI Key |
ZPMSNZGQYOWRLS-SSDOTTSWSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)F)[C@@H](CN)N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


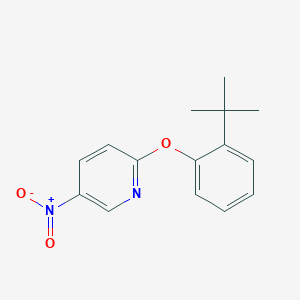
![6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hcl](/img/structure/B13047596.png)
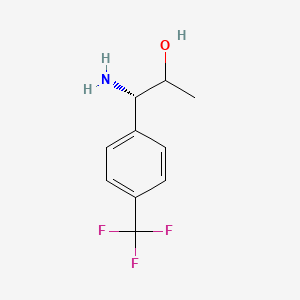
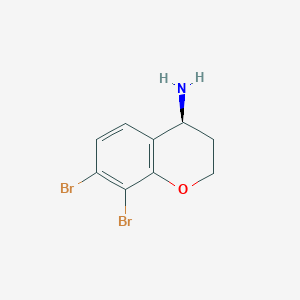




![tert-Butyl7-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13047655.png)
![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047662.png)

![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047680.png)

